(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a 3-chloro-4,5-dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-hydroxyamide, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alcohols
Major Products
Oxidation: Oxidized derivatives of the oxazole ring
Reduction: Reduced derivatives of the oxazole ring
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- Bromine compounds
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the 3-chloro-4,5-dihydro-1,2-oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C11H17ClN2O5 |
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Molecular Weight |
292.71 g/mol |
IUPAC Name |
(2S)-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H17ClN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6?,7-/m0/s1 |
InChI Key |
CXYBMUDXKQQWKA-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC(=NO1)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC(=NO1)Cl)C(=O)O |
Origin of Product |
United States |
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